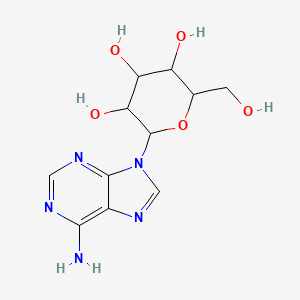
9-alpha-L-Talopyranosyl adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of an adenine base attached to a talopyranose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a protected talopyranose derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may include several steps of protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-alpha-L-Talopyranosyl adenine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranose moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the sugar or adenine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while nucleophilic substitution can introduce various functional groups to the adenine base .
Scientific Research Applications
9-alpha-L-Talopyranosyl adenine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in nucleic acid metabolism and its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to naturally occurring nucleosides.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different sugar moiety.
9-beta-D-Ribofuranosyl adenine: Another nucleoside analog with a different sugar configuration.
6-Thioguanine: A nucleoside analog used as an anticancer agent
Uniqueness
9-alpha-L-Talopyranosyl adenine is unique due to its specific sugar configuration, which can influence its biological activity and interactions with enzymes. This uniqueness makes it a valuable compound for studying the structure-activity relationships of nucleosides and for developing new therapeutic agents .
Properties
CAS No. |
37515-26-7 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















